molecular formula C10H11N3O B8804942 6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one

6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one

Cat. No. B8804942
M. Wt: 189.21 g/mol
InChI Key: OKLIUUXZPLEMNE-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7,8,9-Tetrahydropyridazino[4,5-b]indolizin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6,7,8,9-tetrahydro-2H-pyridazino[4,5-b]indolizin-1-one

InChI

InChI=1S/C10H11N3O/c14-10-8-5-7-3-1-2-4-13(7)9(8)6-11-12-10/h5-6H,1-4H2,(H,12,14)

InChI Key

OKLIUUXZPLEMNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC3=C2C=NNC3=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a reflux condenser was charged with methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate (127d) (600 mg, 2.9 mmol) and hydrazinium hydroxide (20 mL). The reaction mixture was heated at 100° C. for 4 hours. After this time the reaction was cooled to room temperature and filtered to afford 127e as a yellow solid (413 mg, 75%). MS-ESI: (M+H)+ 190.1. 1H NMR (500 MHz, DMSO-d6) δ 12.17 (s, 1H), 8.24 (s, 1H), 6.33 (s, 1H), 4.16 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.5 Hz, 2H), 2.00-1.96 (m, 2H), 1.84-1.79 (m, 2H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a reflux condenser was charged with 193d (600 mg, 2.9 mmol) and hydrazine hydrate (20 mL). The reaction mixture was heated at 100° C. for 4 hours. After this time the reaction was cooled to room temperature and filtered to afford 193e as a yellow solid (413 mg, 75%). MS-ESI: (M+H)+ 190.1. 1H NMR (500 MHz, DMSO-d6) δ 12.17 (s, 1H), 8.24 (s, 1H), 6.33 (s, 1H), 4.16 (t, J=6.0 Hz, 2H), 2.88 (t, J=6.5 Hz, 2H), 2.00-1.96 (m, 2H), 1.84-1.79 (m, 2H).
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Yield
75%

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